4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methylpiperidine
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Overview
Description
4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methylpiperidine is a heterocyclic compound that contains both an oxadiazole ring and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methylpiperidine typically involves the formation of the oxadiazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or hydrogen gas.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of 4-[3-(3-Hydroxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methylpiperidine.
Reduction: Formation of 4-[3-(3-Methoxyphenyl)-1,2,4-dihydro-oxadiazol-5-yl]-1-methylpiperidine.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methylpiperidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methylpiperidine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to modulation of their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methylpiperidine
- **3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine
- **3-Fluoro-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenol
Uniqueness
This compound is unique due to the presence of both an oxadiazole ring and a piperidine ring in its structure. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications. The methoxy group also contributes to its unique reactivity and potential biological activity.
Properties
Molecular Formula |
C15H19N3O2 |
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Molecular Weight |
273.33 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-5-(1-methylpiperidin-4-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H19N3O2/c1-18-8-6-11(7-9-18)15-16-14(17-20-15)12-4-3-5-13(10-12)19-2/h3-5,10-11H,6-9H2,1-2H3 |
InChI Key |
QGODPNHWDYVPFM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C2=NC(=NO2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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